molecular formula C20H20N4O3 B5526450 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide

Cat. No. B5526450
M. Wt: 364.4 g/mol
InChI Key: PTQUPDBQPHYCAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including ring opening followed by ring closure, etherification, oximation, Beckmann rearrangement, and domino 1,3-dipolar cycloaddition and elimination processes. These methods have been utilized to create compounds with similar structures, showcasing the complexity and versatility in synthesizing such molecules (Halim & Ibrahim, 2022); (Kumara et al., 2018).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as NMR, mass spectra, FT-IR, UV–Visible spectroscopy, and X-ray crystal diffraction studies are instrumental in establishing the chemical structure of synthesized compounds. These methods provide detailed insights into the arrangement of atoms within a molecule and its electronic configuration (Kumara et al., 2018); (Chen et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives are characterized by their ability to undergo transformations such as etherification, oximation, and Beckmann rearrangement. These reactions are pivotal in synthesizing structurally complex and functionally diverse organic molecules. The reactivity of specific sites within the molecule, such as nucleophilic attack at C7, is a key feature of these compounds (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, including thermal stability, solubility, and phase behavior, play a significant role in the practical application and handling of the compound. Studies have shown that related compounds exhibit thermal stability up to certain temperatures, indicating their potential utility under various conditions (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for understanding the compound's behavior in chemical reactions. Computational methods like DFT and molecular docking studies provide insights into the electronic structure, reactivity, and potential interactions of the compound with biological targets. These studies help predict the behavior of molecules in various chemical and biological contexts (Shim et al., 2002).

Scientific Research Applications

  • Synthesis and Characterization :

    • Compounds similar to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide have been synthesized and characterized for their chemical properties. For instance, Hassan et al. (2014) studied the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting the methods of creating complex molecules with potential biological applications (Hassan, Hafez, & Osman, 2014).
  • Cytotoxic Activity :

    • Research has explored the cytotoxic activities of similar compounds. The study by Hassan et al. (2014) included screening for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, which is crucial for understanding the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).
  • Pharmacological Research :

    • Some derivatives of this compound class have been identified as inhibitors of specific enzymes or receptors, which is important in pharmacological research. For example, Degorce et al. (2016) discovered novel 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, indicating the potential for drug development (Degorce et al., 2016).
  • Structural Analysis :

    • The structural analysis of similar compounds provides insights into their chemical behavior. For instance, Budzisz et al. (2004) conducted a study on the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, which helps understand the molecular architecture and potential interactions of these compounds (Budzisz, Małecka, & Nawrot, 2004).
  • Molecular Interaction Studies :

    • Research like that conducted by Shim et al. (2002) on the molecular interaction of pyrazole-carboxamide derivatives with cannabinoid receptors can provide insights into the interaction mechanisms of similar compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
  • Potential in Antitumor and Antioxidant Activities :

    • Studies like that by Bialy and Gouda (2011) on the synthesis of cyanoacetamide derivatives and their antitumor and antioxidant activities provide a framework for understanding how these compounds might be applied in cancer and oxidative stress-related research (Bialy & Gouda, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many coumarin derivatives have been tested for a variety of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-26-16-3-2-15-8-13(12-27-19(15)9-16)11-22-20(25)18-10-17(23-24-18)14-4-6-21-7-5-14/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQUPDBQPHYCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)C3=CC(=NN3)C4=CC=NC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72849913

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